

Commercial Suppliers and Technical Guide for High-Purity 5-Iodo-2-nitrophenol

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Compound of Interest

Compound Name: *5-Iodo-2-nitrophenol*

Cat. No.: *B1315778*

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For researchers, scientists, and drug development professionals requiring high-purity **5-Iodo-2-nitrophenol**, a variety of commercial suppliers are available, offering this compound typically at a purity of 98%. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthesis and purification protocol, and a discussion of its potential relevance in research and development.

Commercial Availability

Several chemical suppliers offer **5-Iodo-2-nitrophenol**, catering to laboratory and research needs. The products are generally available in various quantities, from milligrams to grams.

Supplier	Purity	Available Quantities	Catalog Number
BLDpharm (via Lead Sciences)	98%	100mg, 250mg, 1g, 5g	BD237766[1]
Bide Pharmatech Ltd.	98%	100mg, 250mg, 1g, 5g	BD237766[2]
Ambeed, Inc. (via Sigma-Aldrich)	98%	100mg, 250mg, 1g, 5g	AMBH303C6AA4[3]
Cool Pharm, Ltd.	98.0%	10g, 25g, 100g, 500g, 1kg, 5kg, 10kg	Not Specified[2]
Shanghai YuanYe Biotechnology Co., Ltd.	98%	250mg	S97851[2]

Physicochemical Properties

5-Iodo-2-nitrophenol is a solid at room temperature with the following properties:

Property	Value
Chemical Formula	C ₆ H ₄ INO ₃
Molecular Weight	265.01 g/mol
Melting Point	96 °C
Boiling Point (Predicted)	312.9 ± 32.0 °C
Density (Predicted)	2.176 ± 0.06 g/cm ³
Appearance	Bright lemon/yellow fine crystals
Storage	2-8°C, sealed in dry, dark place

Synthesis and Purification Protocols

While a specific, detailed protocol for the synthesis of **5-Iodo-2-nitrophenol** is not readily available in peer-reviewed literature, a plausible and effective method is the direct electrophilic iodination of 2-nitrophenol. The nitro group is a meta-director and deactivating, while the hydroxyl group is an ortho-, para-director and activating. The regioselectivity will be governed by the strongly activating hydroxyl group, leading to iodination at the positions ortho or para to it. Since the para position is blocked by the nitro group (relative to the hydroxyl), and one ortho position is occupied by the nitro group, the iodine will be directed to the other ortho position (C5).

Experimental Protocol: Synthesis of **5-Iodo-2-nitrophenol**

This protocol is a hypothetical procedure based on general methods for the iodination of phenols.

Materials:

- 2-Nitrophenol
- Iodine (I_2)
- Hydrogen Peroxide (H_2O_2 , 30% solution)
- Methanol
- Deionized Water
- Sodium Thiosulfate ($Na_2S_2O_3$)
- Hydrochloric Acid (HCl, 2M)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenol (1 equivalent) in methanol.
- Addition of Reagents: To the stirred solution, add iodine (1.1 equivalents).
- Initiation of Reaction: Slowly add hydrogen peroxide (2 equivalents) dropwise to the mixture at room temperature. The reaction is expected to be exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
 - Acidify the mixture with 2M HCl to a pH of approximately 3-4.
 - Extract the product with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

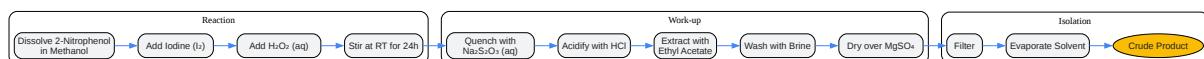
- Crude **5-Iodo-2-nitrophenol**
- Ethanol
- Deionized Water

Procedure:

- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
- Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
- Drying: Dry the purified crystals under vacuum to obtain high-purity **5-Iodo-2-nitrophenol**.

Visualizations



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Caption: Workflow for the synthesis of **5-Iodo-2-nitrophenol**.



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Caption: Workflow for the purification of **5-Iodo-2-nitrophenol**.

Applications in Research and Drug Development

While specific biological activities or signaling pathway involvement for **5-Iodo-2-nitrophenol** are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers in drug development.

- **Intermediate for Synthesis:** As a functionalized phenol, it serves as a versatile intermediate for the synthesis of more complex molecules. The iodo-group is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds to build larger molecular scaffolds.
- **Enzyme Inhibition Studies:** Nitrophenols are known to be substrates for various enzymes, and the introduction of a bulky iodine atom could modulate its interaction with enzyme active sites. It could be explored as a potential inhibitor or a tool compound in enzyme assays.
- **Fragment-Based Drug Discovery:** The molecule itself could serve as a fragment in fragment-based screening campaigns to identify starting points for novel drug candidates.

Researchers are encouraged to explore the utility of this compound in their specific areas of interest, given its chemical tractability and the potential for derivatization into a library of related compounds for screening.

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